![molecular formula C11H20N2O2 B7501368 N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)

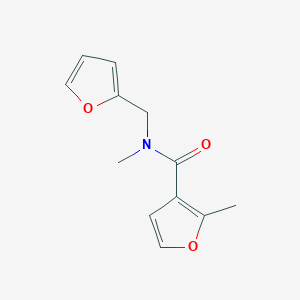

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia, a condition of reduced oxygen levels in cells. DMOG is a potent inhibitor of prolyl hydroxylase enzymes, which are involved in the regulation of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in cellular adaptation to low oxygen levels.

Aplicaciones Científicas De Investigación

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has been extensively used in scientific research to study the effects of hypoxia on cellular processes. It has been shown to induce HIF-1α stabilization and activation, leading to the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival. N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has also been used to investigate the role of HIF-1α in cancer progression, inflammation, and ischemic diseases. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has been used as a tool to study the effects of hypoxia on stem cell differentiation and reprogramming.

Mecanismo De Acción

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide inhibits prolyl hydroxylase enzymes, which catalyze the hydroxylation of proline residues in HIF-1α. Hydroxylated HIF-1α is recognized by von Hippel-Lindau protein (pVHL), leading to its ubiquitination and proteasomal degradation. By inhibiting prolyl hydroxylase enzymes, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide prevents the hydroxylation of HIF-1α, leading to its stabilization and activation. Activated HIF-1α then translocates to the nucleus, where it binds to hypoxia response elements (HREs) in the promoter regions of target genes, leading to their upregulation.

Biochemical and Physiological Effects:

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has been shown to induce a variety of biochemical and physiological effects in cells. It has been shown to upregulate the expression of genes involved in angiogenesis, including vascular endothelial growth factor (VEGF) and angiopoietin-2 (Ang-2). N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has also been shown to upregulate the expression of genes involved in glucose metabolism, including glucose transporter 1 (GLUT1) and hexokinase 2 (HK2). In addition, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has been shown to increase cell survival under hypoxic conditions by upregulating the expression of genes involved in anti-apoptotic pathways, such as Bcl-2 and Bcl-xL.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of prolyl hydroxylase enzymes, making it a useful tool for studying the effects of hypoxia on cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has some limitations. It can be toxic to cells at high concentrations, and its effects on cellular processes may not fully mimic those of hypoxia. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide may have off-target effects on other enzymes and pathways, which could complicate data interpretation.

Direcciones Futuras

There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide. One area of interest is the development of more potent and specific inhibitors of prolyl hydroxylase enzymes, which could improve our understanding of the role of HIF in cellular processes. Another area of interest is the investigation of the effects of N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide on stem cell differentiation and reprogramming, which could have implications for regenerative medicine. Finally, the development of N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide-based therapies for ischemic diseases and cancer is an area of active research.

Métodos De Síntesis

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide can be synthesized by reacting N-methylcyclopentanecarboxamide with dimethylamine and ethyl oxalyl chloride in the presence of triethylamine. The reaction mixture is then refluxed in toluene, followed by purification using column chromatography to obtain pure N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide. The purity of N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide can be confirmed by NMR spectroscopy and mass spectrometry.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-12(2)10(14)8-13(3)11(15)9-6-4-5-7-9/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHQPFLMOOKYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN(C)C(=O)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)

![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)

![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)